Silane, (9,10-dihydro-9-anthracenyl)trimethyl-
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Overview
Description
Silane, (9,10-dihydro-9-anthracenyl)trimethyl-, also known as (9,10-dihydro-9-anthracenyl)trimethylsilane, is an organosilicon compound with the molecular formula C17H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to a 9,10-dihydro-9-anthracenyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-dihydro-9-anthracenyl)trimethylsilane typically involves the reaction of 9,10-dihydro-9-anthracenyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for (9,10-dihydro-9-anthracenyl)trimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(9,10-Dihydro-9-anthracenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives.
Reduction: It can be reduced under specific conditions to yield different hydrocarbon products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Anthracene derivatives.
Reduction: Various hydrocarbon products.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(9,10-Dihydro-9-anthracenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (9,10-dihydro-9-anthracenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- (9,10-Dihydro-9-anthracenyl)triphenylsilane
- 9,10-Dichloro-9,10-diphenyl-9,10-dihydro-anthracene
- 9,10-Dihydro-9-methoxy-9,10-ethenoanthracene
- 9,10-Diphenyl-9,10-dihydro-anthracene-9,10-diol
Uniqueness
(9,10-Dihydro-9-anthracenyl)trimethylsilane is unique due to its specific structure, which includes a trimethylsilyl group attached to a 9,10-dihydro-9-anthracenyl moiety. This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Biological Activity
Silane, (9,10-dihydro-9-anthracenyl)trimethyl- (C17H20Si), is an organosilicon compound notable for its unique structure which includes a trimethylsilyl group attached to a 9,10-dihydro-9-anthracenyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in biochemical pathways and medicinal applications.
- Molecular Formula: C17H20Si
- Molecular Weight: 270.43 g/mol
- CAS Number: 18002-83-0
Synthesis and Preparation
The synthesis of Silane, (9,10-dihydro-9-anthracenyl)trimethyl- typically involves the reaction of 9,10-dihydro-9-anthracenyl lithium with trimethylchlorosilane under inert atmospheric conditions. The reaction is usually performed at low temperatures to maintain stability and maximize yield.
The biological activity of Silane, (9,10-dihydro-9-anthracenyl)trimethyl- is primarily attributed to its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis and potentially in drug development.
Case Studies and Research Findings
- Biochemical Pathways:
- Medicinal Applications:
- Toxicological Assessments:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
9,10-dihydroanthracen-9-yl(trimethyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJGFMQGPNTMBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345008 |
Source
|
Record name | Silane, (9,10-dihydro-9-anthracenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18002-83-0 |
Source
|
Record name | Silane, (9,10-dihydro-9-anthracenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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